Dicreatine malate
Description
The Foundational Role of Creatine (B1669601) in Cellular Bioenergetics
Creatine-Phosphocreatine System and High-Energy Phosphate (B84403) Turnover
The creatine/phosphocreatine (B42189) (Cr/PCr) system is essential for maintaining energy homeostasis in cells with high energy requirements, such as those in skeletal muscle and the brain. redalyc.orgmdpi.com Its primary function is to act as a temporal energy buffer, rapidly replenishing adenosine (B11128) triphosphate (ATP) during periods of intense metabolic activity. nih.govmdpi.com This is accomplished through a reversible reaction catalyzed by the enzyme creatine kinase (CK). nih.govresearchgate.net
When cellular ATP demand outstrips production from oxidative phosphorylation, phosphocreatine donates its high-energy phosphate group to adenosine diphosphate (B83284) (ADP) to regenerate ATP. redalyc.orgresearchgate.net This reaction ensures that ATP levels at sites of high consumption, like the myofibrils during muscle contraction, are maintained. nih.gov Conversely, during periods of rest or low energy demand, ATP produced by mitochondria is used to re-phosphorylate creatine back into phosphocreatine, thus replenishing the energy reserve. researchgate.net This process is often described as the "creatine-phosphocreatine shuttle," which facilitates the transport of high-energy phosphates from the mitochondria, where ATP is produced, to the cytosol, where it is consumed. nih.govtaylorandfrancis.com The system is highly efficient, with the capacity for ATP regeneration via CK often being very high and not a limiting factor in muscle function. wikipedia.org
Endogenous Biosynthesis and Distribution of Creatine in Biological Systems
While creatine can be obtained from dietary sources like meat and fish, it is also synthesized endogenously in the human body through a two-step process involving the liver and kidneys. tennessee.edunih.gov The synthesis begins in the kidneys, where the enzyme L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from the amino acid L-arginine to L-glycine. nih.govmdpi.com This reaction produces guanidinoacetate (GAA) and L-ornithine. nih.gov
GAA is then released into the bloodstream and transported to the liver. researchgate.net In the liver, the second and final step of creatine synthesis occurs. The enzyme guanidinoacetate N-methyltransferase (GAMT) methylates GAA, using S-adenosyl-L-methionine (SAM) as the methyl group donor, to form creatine. tennessee.edumdpi.com The newly synthesized creatine is then transported via the bloodstream to various tissues. researchgate.net
The vast majority of the body's creatine stores, approximately 95%, are found in skeletal muscle. wikipedia.orgtennessee.edu The remaining 5% is distributed among other tissues, including the brain, heart, and testes. wikipedia.orgmdpi.com Within muscle, creatine is found in higher concentrations in fast-twitch (Type II) muscle fibers, which are primarily responsible for anaerobic, high-intensity movements, compared to slow-twitch (Type I) fibers. tennessee.edu The daily turnover rate is about 1.6-1.7%, meaning a 70kg individual needs to replenish approximately 2 grams of creatine per day through either diet or endogenous synthesis to maintain normal levels. tennessee.edunih.gov
| Tissue | Percentage of Total Body Creatine |
| Skeletal Muscle | ~95% wikipedia.org |
| Brain, Heart, Testes, Blood | ~5% wikipedia.org |
This interactive table summarizes the distribution of creatine in the human body.
Properties
CAS No. |
686351-75-7 |
|---|---|
Molecular Formula |
C12H24N6O9 |
Molecular Weight |
396.35 g/mol |
IUPAC Name |
2-[carbamimidoyl(methyl)amino]acetic acid;2-hydroxybutanedioic acid |
InChI |
InChI=1S/2C4H9N3O2.C4H6O5/c2*1-7(4(5)6)2-3(8)9;5-2(4(8)9)1-3(6)7/h2*2H2,1H3,(H3,5,6)(H,8,9);2,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
DOBDOKAISNGMJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)C(=N)N.CN(CC(=O)O)C(=N)N.C(C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Malate As a Central Metabolite in Core Energy Pathways
Integration within the Tricarboxylic Acid (TCA) Cycle and Oxidative Respiration
Malate (B86768) is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. nih.govbritannica.com This cycle is a fundamental metabolic pathway that occurs in the mitochondrial matrix of eukaryotic cells and is central to cellular respiration and energy production. britannica.comlongdom.org The TCA cycle completes the oxidation of acetyl-CoA, which is derived from carbohydrates, fats, and proteins, into carbon dioxide. britannica.com
Malate participates in the final steps of the cycle. It is formed through the hydration of fumarate (B1241708), a reaction catalyzed by the enzyme fumarase. longdom.orgbyjus.com In the last reaction of the TCA cycle, malate is oxidized to oxaloacetate by the enzyme malate dehydrogenase. nih.govlongdom.org This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. longdom.org The regenerated oxaloacetate is then ready to condense with another molecule of acetyl-CoA, initiating a new turn of the cycle. britannica.com The NADH produced in this step, along with other NADH and FADH2 molecules generated earlier in the cycle, donates electrons to the electron transport chain, driving the synthesis of the vast majority of cellular ATP through oxidative phosphorylation. longdom.org
| Step | Substrate | Enzyme | Product | Coenzyme Change |
| 7 | Fumarate | Fumarase | L-Malate | None |
| 8 | L-Malate | Malate Dehydrogenase | Oxaloacetate | NAD+ → NADH |
This interactive table outlines the reactions involving malate in the TCA cycle.
The Malate-Aspartate Shuttle and its Contribution to Cellular Redox Homeostasis
The inner mitochondrial membrane is impermeable to NADH, the primary carrier of reducing equivalents. nih.gov The malate-aspartate shuttle is a crucial system that effectively transports the reducing equivalents from NADH generated in the cytosol—primarily during glycolysis—into the mitochondrial matrix to be used in oxidative phosphorylation. nih.govmdpi.com This shuttle is particularly dominant in the heart, brain, and liver. nih.govoup.com
The shuttle involves two membrane transporters and four enzymes. Cytosolic NADH first reduces oxaloacetate to malate, catalyzed by cytosolic malate dehydrogenase. Malate is then transported into the mitochondrial matrix in exchange for α-ketoglutarate. oup.com Inside the matrix, mitochondrial malate dehydrogenase oxidizes malate back to oxaloacetate, reducing mitochondrial NAD+ to NADH. nih.gov This newly formed NADH can then enter the electron transport chain.
To complete the cycle, the oxaloacetate is transaminated with glutamate (B1630785) to form aspartate and α-ketoglutarate. The aspartate is then transported out to the cytosol in exchange for glutamate, where it is converted back to oxaloacetate, allowing the shuttle to continue. nih.gov By transferring reducing power into the mitochondria, the malate-aspartate shuttle is essential for maintaining the cellular redox balance (the NAD+/NADH ratio) between the cytosol and mitochondria, which is vital for sustained energy metabolism. nih.govmdpi.com
Anaplerotic Contributions of Malate to Intermediary Metabolism
Anaplerosis refers to reactions that replenish the intermediates of a metabolic cycle, such as the TCA cycle. wikipedia.org This is necessary because TCA cycle intermediates can be withdrawn for various biosynthetic pathways (cataplerosis), such as the synthesis of amino acids or fatty acids. oup.comwikipedia.org Malate is a significant anaplerotic substrate. wikipedia.org
One major anaplerotic pathway involves the carboxylation of pyruvate (B1213749) (the end-product of glycolysis) to form malate, a reaction catalyzed by the malic enzyme. nih.govahajournals.org This provides a direct route for carbohydrate-derived carbons to enter the TCA cycle at the level of malate, bypassing the initial steps. ahajournals.org This is particularly important in conditions of high metabolic demand or when other substrates are limited. nih.gov Malate can also be generated from the breakdown of certain amino acids. For instance, aspartate can be converted to oxaloacetate, which is then reduced to malate. oup.com By replenishing TCA cycle intermediates, anaplerotic pathways involving malate ensure that the cycle's capacity for oxidative metabolism and ATP production is maintained, which is critical for cellular homeostasis. wikipedia.orgnih.gov
Rationale for the Development of Conjugated Bioactive Compounds
The rationale for creating conjugated compounds like dicreatine malate stems from the ambition to optimize the delivery and utilization of key metabolic substrates. By chemically bonding two or more bioactive molecules, researchers aim to create a single compound with superior properties, such as improved solubility, bioavailability, and a multi-faceted impact on cellular processes. justia.comevitachem.com
Conceptual Basis for Enhanced Bioenergetic Substrate Delivery
The primary concept behind this compound is to enhance the delivery of both creatine (B1669601) and malate to the body's cells. justia.com Creatine is a naturally occurring compound that plays a crucial role in the rapid regeneration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, particularly during high-intensity, short-duration activities. nih.govwikipedia.orgpublisherspanel.com It is synthesized from the amino acids arginine, glycine, and methionine and is primarily stored in skeletal muscle. nih.govncats.iomdpi.com
The development of this compound was, in part, a response to some of the perceived limitations of creatine monohydrate, the most studied form of creatine. google.com this compound is a highly soluble creatine salt, which is theorized to lead to better absorption and potentially reduced gastrointestinal discomfort for some individuals. google.comspnathletes.com The compound is formed by the combination of two creatine molecules with one molecule of malic acid. evitachem.comfindlaw.com This 2:1 ratio is a defining characteristic of the compound. justia.comfindlaw.com
The enhanced solubility of this compound is a key aspect of its design. google.com Improved solubility can potentially lead to more efficient absorption from the digestive tract into the bloodstream, making more creatine available to the muscles and other tissues with high energy demands. spnathletes.comostrovit.com
Theoretical Framework for Synergistic Metabolic Effects through Conjugation
The theoretical advantage of this compound extends beyond improved delivery. The conjugation of creatine with malic acid is intended to produce synergistic effects on cellular energy metabolism. evitachem.com Malic acid is an integral intermediate in the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle), a fundamental metabolic pathway that generates ATP through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. nutritionreview.orgxdbiochems.comnih.gov
The hypothesis is that by providing both creatine and a Krebs cycle intermediate in a single molecule, this compound can support both of the primary energy-producing pathways in the muscle cell:
The Phosphagen System: The creatine component contributes to the phosphocreatine (B42189) (PCr) system, which provides immediate energy for short, explosive movements by rapidly regenerating ATP. wikipedia.orgtennessee.edu
The Krebs Cycle: The malate component can directly enter the Krebs cycle, potentially increasing the cycle's flux and enhancing aerobic energy production. nutritionreview.orgxdbiochems.com Malic acid acts as a catalyst in this cycle, aiding in the production of ATP from the breakdown of pyruvic acid. nutritionreview.org
While the theoretical framework is compelling, it is important to note that the body of scientific research specifically on this compound is less extensive than that for creatine monohydrate. ostrovit.combohrium.com However, some studies have investigated the effects of creatine malate supplementation, showing potential ergogenic benefits, particularly in sprinters. nih.govresearchgate.net
Molecular Architecture of this compound
The distinct structure of this compound is a result of the specific ratio of its components and the ionic forces that bind them together.
Stoichiometric Ratio of Creatine Cations to Malate Anion
This compound is a compound distinguished by its precise molecular composition, which consists of two creatine molecules ionically bonded to one molecule of malic acid. evitachem.comnih.gov This results in a 2:1 stoichiometric ratio of creatine to malate. evitachem.comnih.gov This specific ratio is fundamental to the compound's structure and is indicated by its name, where "di" signifies the presence of two creatine units. evitachem.comfindlaw.com The molecular formula for this compound is C₁₂H₂₄N₆O₉. nih.gov
Malic acid is a dicarboxylic acid, meaning it has two carboxylic acid groups and can donate two protons (H⁺ ions), resulting in a malate dianion with a charge of 2-. Creatine, a nitrogenous organic acid, can accept a proton to form a cation with a 1+ charge. findlaw.com To achieve electrical neutrality in the resulting salt, two positively charged creatine cations are required to balance the single negatively charged malate dianion. findlaw.comipmall.info
Ionic Bonding and the Formation of the this compound Complex
The formation of this compound is a classic example of ionic bonding, which involves the electrostatic attraction between oppositely charged ions. wikipedia.org In this chemical structure, creatine functions as the cation (positive ion), while malate, derived from malic acid, serves as the anion (negative ion). findlaw.com
The process begins with the transfer of protons from malic acid to creatine. Malic acid releases the protons from its two carboxylic acid groups, forming the malate dianion. findlaw.comipmall.info Simultaneously, the nitrogen atoms in two separate creatine molecules each accept a proton, forming two creatine cations. The strong electrostatic attraction between the two positively charged creatine cations and the single, doubly-charged malate anion pulls them together, forming the stable ionic compound known as this compound. findlaw.comwikipedia.org This type of salt, formed between creatine and an organic acid, is a common strategy to create different derivatives of creatine. google.com
Chemical Synthesis Pathways for Creatine Salts
The production of creatine salts like this compound involves specific chemical reactions designed to ensure product purity and optimal yield.
General Approaches in the Industrial Synthesis of Creatine Derivatives
The industrial synthesis of creatine itself is commonly achieved by reacting sarcosine (B1681465) (or its salt, sodium sarcosinate) with cyanamide (B42294). maxinutrition.comgoogle.comacs.org This process is typically conducted in a reactor, often in an aqueous solution, which is then heated and pressurized to facilitate the reaction and formation of creatine crystals. maxinutrition.comnih.gov
To produce creatine derivatives, such as creatine salts, a general approach involves reacting creatine with a corresponding organic acid. google.com For dicarboxylic or tricarboxylic acids like malic acid, this reaction often employs a molar excess of creatine to ensure the formation of salts like this compound. google.com The reaction can be carried out in a suitable solvent, such as an alcohol or water, at temperatures ranging from room temperature up to 50°C. google.com Following the reaction, the resulting creatine salt is often isolated through crystallization, filtration, and drying. google.com
Patented Methodologies for this compound Production
A specific and cost-effective process for producing this compound with high purity is detailed in U.S. Patent US20050250962A1. google.com This patented method outlines a series of controlled steps:
Dissolution : A specified quantity of malic acid is dissolved in an anhydrous alcohol, such as ethanol, to create a first solution. This step is typically performed at a temperature between 65°C and 70°C. google.com
Filtration : The initial solution is filtered to remove any insoluble impurities, resulting in a clear solution. google.com
Reaction : A predetermined amount of creatine is added to the clear malic acid solution. The mixture is then agitated to facilitate the reaction, forming a second solution containing this compound. This reaction is preferably conducted at a temperature below 75°C. google.com
Separation : The second solution undergoes centrifugation to separate the solid, wet this compound from the alcohol solvent. google.com
Drying : The wet this compound is then dried at a controlled temperature, typically between 50°C and 60°C, to yield the final product. google.com
This process is designed for efficiency and can produce this compound with a purity of at least 98%. google.com
Considerations for Purity and Yield in the Synthetic Process
Achieving high purity and yield is a critical objective in the chemical synthesis of this compound. A primary consideration is the potential for contamination and side reactions. For instance, in creatine synthesis generally, impurities can arise from the starting materials or from the dimerization of cyanamide into dicyandiamide, especially under alkaline conditions. google.com
The patented process for this compound production addresses these challenges in several ways. google.com Using high-purity starting materials is a fundamental step. google.com The filtration of the malic acid-alcohol solution helps to remove initial impurities. google.com Furthermore, controlling reaction parameters such as temperature and reactant ratios is crucial. The patent specifies particular temperature ranges for the dissolution and reaction steps to optimize the formation of the desired product. google.com
Elucidating Biochemical Mechanisms of Dicreatine Malate
Creatine (B1669601) Moiety Contribution to Cellular Energetics
The creatine component of dicreatine malate (B86768) plays a pivotal role in cellular energy homeostasis, primarily through its influence on the creatine kinase/phosphocreatine (B42189) (CK/PCr) system. nih.govnih.gov This system is crucial for tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. nih.govbiorxiv.org
Intracellular Creatine Accumulation and its Impact on Phosphocreatine Regeneration
Upon entering a cell, creatine is phosphorylated by the enzyme creatine kinase (CK) to form phosphocreatine (PCr). nih.govmdpi.com This reaction utilizes a molecule of adenosine (B11128) triphosphate (ATP), converting it to adenosine diphosphate (B83284) (ADP). mdpi.com The accumulation of intracellular creatine drives the forward reaction, leading to a larger pool of PCr. nih.govtennessee.edu In skeletal muscle, approximately two-thirds of the total creatine pool exists as phosphocreatine. nih.gov
This expanded PCr reservoir acts as a temporal energy buffer. nih.govamegroups.org During periods of high energy demand, such as intense physical activity, the CK enzyme rapidly transfers the phosphate (B84403) group from PCr back to ADP, regenerating ATP. nih.govwikipedia.org This process is significantly faster than ATP production through glycolysis or oxidative phosphorylation, allowing for the immediate replenishment of ATP needed for muscle contraction and other cellular work. amegroups.org An increased intracellular creatine concentration enhances the rate of PCr resynthesis during recovery periods, which is a key factor in restoring the capacity for subsequent high-intensity efforts. tennessee.edu
| Parameter | Resting State | During Intense Activity |
| PCr Concentration | High | Decreases |
| Creatine Concentration | Lower | Increases |
| ATP Concentration | Stable | Tends to decrease |
| ADP Concentration | Low | Increases |
| Creatine Kinase Activity | Equilibrium | Favors ATP production |
Role in Energy Translocation from Mitochondrial Respiration to Cytosolic ATPases
The creatine kinase system also functions as a spatial energy shuttle, efficiently transporting high-energy phosphates from the mitochondria, where ATP is primarily produced via oxidative phosphorylation, to the cytosol, where it is consumed by ATPases. nih.govtaylorandfrancis.com
Mitochondrial creatine kinase (MtCK), located in the mitochondrial intermembrane space, is functionally coupled to the ATP-synthase complex. nih.govmdpi.com As ATP is generated, MtCK immediately uses it to phosphorylate creatine, producing PCr. mdpi.com Due to its smaller size and lower negative charge compared to ATP, PCr diffuses more readily through the cytosol. mdpi.com
In the cytosol, various isoforms of creatine kinase are strategically located near sites of high ATP consumption, such as the myofibrils (myosin ATPases) and ion pumps (e.g., Na+/K+-ATPase). amegroups.orgscielo.br At these locations, cytosolic CK catalyzes the reverse reaction, transferring the phosphate group from PCr to ADP to regenerate ATP locally. scielo.br This intricate system ensures that ATP is supplied efficiently where it is most needed, maintaining cellular function under high metabolic stress. nih.govnih.gov
Malate Moiety Engagement in Metabolic Regulation
The malate component of dicreatine malate is a key intermediate in several crucial metabolic pathways, most notably the Krebs cycle (also known as the tricarboxylic acid or TCA cycle).
Facilitation of Mitochondrial Substrate Transport by Malate
Malate plays a critical role as a transport molecule across the inner mitochondrial membrane, which is generally impermeable to many metabolites. bioblast.atfrontiersin.org It is a key component of the malate-aspartate shuttle, a primary mechanism for transferring reducing equivalents (in the form of NADH) generated during glycolysis in the cytosol into the mitochondrial matrix. frontiersin.org
Furthermore, malate can be transported into the mitochondria via specific carriers, such as the dicarboxylate carrier, often in exchange for other molecules like phosphate or citrate (B86180). oup.comoup.comjci.org This transport is essential for providing substrate to the Krebs cycle and for linking cytosolic and mitochondrial metabolic activities. For instance, malate can be exchanged for citrate, allowing citrate to be exported to the cytosol where it serves as a precursor for fatty acid synthesis. oup.com
Modulation of Krebs Cycle Activity via Malate
Within the mitochondrial matrix, malate directly participates in the Krebs cycle. The enzyme malate dehydrogenase catalyzes the oxidation of malate to oxaloacetate, a reaction that also reduces NAD+ to NADH. nih.govwikipedia.org This oxaloacetate then condenses with acetyl-CoA to form citrate, initiating the next turn of the cycle. nih.gov
The availability of malate can therefore influence the rate of the Krebs cycle. Anaplerotic pathways, which replenish Krebs cycle intermediates, can generate malate to sustain cycle activity. Conversely, the removal of malate for other processes, such as gluconeogenesis (cataplerosis), can modulate the cycle's flux. explorationpub.com The activity of the Krebs cycle is tightly regulated by the energy status of the cell, reflected in the ratios of ATP/ADP and NAD+/NADH. nih.gov
| Enzyme | Activators | Inhibitors |
| Citrate Synthase | Acetyl-CoA, Oxaloacetate | NADH, Citrate, Succinyl-CoA |
| Isocitrate Dehydrogenase | ADP, Ca2+ | ATP, NADH |
| α-Ketoglutarate Dehydrogenase | Ca2+ | Succinyl-CoA, NADH |
| Malate Dehydrogenase | Malate, NAD+ | Oxaloacetate, NADH |
Influence on Malic Enzyme Activity and NADPH Production
In addition to its role in the Krebs cycle, malate can be acted upon by malic enzymes. These enzymes catalyze the oxidative decarboxylation of malate to pyruvate (B1213749) and CO2, with the concurrent reduction of either NAD+ or NADP+ to NADH or NADPH, respectively. researchgate.netoup.com
There are different isoforms of malic enzyme located in both the cytosol and the mitochondria. nih.govmdpi.com The NADP+-dependent malic enzyme is a significant source of NADPH in the cell. mdpi.com NADPH is a crucial reducing agent required for various anabolic pathways, including fatty acid synthesis and cholesterol synthesis, as well as for regenerating the antioxidant glutathione (B108866) to combat oxidative stress. researchgate.netmdpi.com By providing a substrate for malic enzyme, the malate moiety can thus influence the cell's reductive biosynthetic capacity and its antioxidant defenses.
Hypothesized Synergistic Metabolic Actions of this compound
The primary intrigue surrounding this compound lies in the potential for the creatine and malate moieties to work in concert, theoretically offering a multi-faceted approach to enhancing cellular bioenergetics. The proposed synergy is rooted in the distinct yet complementary roles each component plays in the major pathways of energy production.
The fundamental role of creatine in cellular energy is to support the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell, particularly during high-intensity, short-duration activities. nih.govnih.gov This is accomplished through the phosphocreatine (PCr) system.
The creatine component of this compound is expected to increase the intramuscular pool of free creatine. nih.gov This elevated creatine concentration would, in turn, enhance the rate of phosphocreatine (PCr) synthesis, catalyzed by the enzyme creatine kinase (CK). During intense muscular contraction, ATP is hydrolyzed to adenosine diphosphate (ADP) to release energy. The PCr molecule then donates its phosphate group to ADP, rapidly resynthesizing ATP and allowing for sustained power output. drinkharlo.comwikipedia.org It is hypothesized that by providing a readily available source of creatine, this compound supports a more robust and rapid regeneration of ATP via the phosphocreatine shuttle. nih.govresearchgate.net
Table 1: Theoretical Contributions to ATP Resynthesis
| Component | Primary Metabolic Pathway | Hypothesized Role in ATP Resynthesis |
|---|---|---|
| Creatine | Phosphocreatine (PCr) System | Increases intramuscular phosphocreatine stores to buffer ATP levels and facilitate rapid ATP regeneration during anaerobic activity. nih.govdrinkharlo.com |
| Malate | Krebs (Citric Acid) Cycle | Acts as a metabolic intermediate, potentially enhancing the flux of the Krebs cycle to increase aerobic ATP production. cardiffsportsnutrition.co.uk |
The interplay between glycolysis and oxidative phosphorylation is central to meeting cellular energy demands under varying intensities of exercise. It is postulated that this compound could influence both pathways.
Glycolysis is the metabolic pathway that breaks down glucose into pyruvate, producing a small amount of ATP. During intense exercise, when ATP demand outpaces the capacity of oxidative phosphorylation, the rate of glycolysis increases, leading to the accumulation of lactate (B86563) and H+ ions, which can contribute to muscle fatigue. Some studies on general creatine supplementation have suggested it may help reduce lactate accumulation during exercise. nih.gov The proposed mechanism for this effect is that by enhancing the phosphocreatine system's ability to regenerate ATP, there is less reliance on rapid glycolysis, thereby decreasing the rate of lactate production. researchgate.net
The malate portion of the compound is hypothesized to directly support oxidative phosphorylation. Malate is a key substrate in the Krebs cycle, which generates the reducing equivalents (NADH and FADH2) that fuel the electron transport chain for the bulk of ATP synthesis. researchgate.net Furthermore, malate is a critical component of the malate-aspartate shuttle, a complex mechanism that transports NADH generated during glycolysis in the cytoplasm into the mitochondrial matrix, where it can be used for oxidative phosphorylation. doi.org By potentially increasing the availability of malate, this compound could theoretically enhance the efficiency of both the Krebs cycle and the shuttling of glycolytic products into the mitochondria for aerobic energy production. caringsunshine.com This could lead to a more favorable balance between glycolytic and oxidative metabolism.
Table 2: Hypothesized Effects on Major Energy Pathways
| Metabolic Pathway | Hypothesized Influence of this compound |
|---|---|
| Glycolysis | May decrease reliance on rapid anaerobic glycolysis by enhancing the PCr energy buffer, potentially reducing lactate production. researchgate.netnih.gov |
| Oxidative Phosphorylation | The malate moiety may serve as a substrate for the Krebs cycle and the malate-aspartate shuttle, theoretically enhancing mitochondrial respiration and the efficiency of aerobic ATP synthesis. caringsunshine.comdoi.org |
The cellular redox state, which is the balance between reducing and oxidizing agents, is crucial for proper cellular function, and mitochondria are central to its regulation. nih.gov Oxidative stress, an imbalance favoring oxidants, is associated with exercise-induced muscle damage.
The antioxidant properties of creatine itself have been a subject of research. Some studies suggest that creatine may exert antioxidant effects through various direct and indirect mechanisms, such as scavenging reactive oxygen species (ROS) and maintaining mitochondrial integrity, which is a primary site of ROS production. nih.govnih.gov By improving cellular bioenergetics and potentially reducing mitochondrial stress, the creatine component of this compound could contribute to a more favorable redox environment. nih.gov
Malate's role in the Krebs cycle is intrinsically linked to cellular redox balance, as the cycle involves a series of oxidation-reduction reactions that transfer electrons to NAD+ and FAD. A well-functioning Krebs cycle is essential for maintaining mitochondrial health and managing ROS production. nih.gov While direct studies on this compound's effect on redox state are absent, the theoretical foundation suggests that by supporting both the phosphocreatine system and Krebs cycle function, the compound could help maintain cellular energy homeostasis and mitigate excessive oxidative stress during periods of high metabolic demand.
Preclinical and Mechanistic Investigations of Dicreatine Malate
In Vitro Cellular Bioenergetics Studies
Detailed in vitro studies specifically investigating the bioenergetic effects of the dicreatine malate (B86768) compound in cultured cell lines are not extensively available in publicly accessible scientific literature. The proposed mechanisms are largely inferred from the known functions of its constituent parts, creatine (B1669601) and malic acid.
Specific studies quantifying the direct impact of dicreatine malate on ATP concentrations in cultured cell lines are not prominently documented. Theoretically, the compound is proposed to enhance ATP production synergistically. evitachem.com The creatine component contributes to the phosphocreatine (B42189) energy buffer, which regenerates ATP from ADP, drinkharlo.com while the malic acid component can enter the mitochondria to participate in the Krebs cycle, further driving ATP synthesis. evitachem.comostrovit.com However, direct experimental data from cellular models demonstrating this combined effect on ATP levels is lacking.
The cellular uptake of creatine is known to be mediated by a specific transporter protein, CreaT1, which is dependent on a sodium and chloride gradient. researchgate.netnih.gov Malic acid, as a dicarboxylate, has its own transport mechanisms across the mitochondrial membrane, such as the malate-aspartate shuttle, which is crucial for transferring reducing equivalents from the cytosol to the mitochondria. nih.gov
There is a lack of specific research into how the bonded this compound molecule is transported across the cell membrane and what its intracellular fate is. It is not clear from available studies whether the compound is taken up intact before dissociating into creatine and malic acid within the cell, or if it dissociates extracellularly prior to the separate uptake of its components.
While some sources suggest that this compound may have greater aqueous solubility and absorption compared to creatine monohydrate, fitpoint.eeostrovit.comfitsport.lt there is a notable absence of direct comparative studies in cellular models to scientifically validate these claims. Research that directly compares the cellular uptake efficiency, impact on intracellular creatine and phosphocreatine levels, and subsequent effects on ATP production between this compound and creatine monohydrate in controlled in vitro settings has not been identified in the reviewed literature.
Investigations into Cellular Uptake and Intracellular Fate of this compound Components
Animal Model Research on Systemic and Tissue-Specific Metabolic Effects
Research using animal models to specifically examine the systemic and tissue-specific metabolic effects of this compound is limited. The majority of available data focuses on either creatine monohydrate or malic acid as separate compounds.
Direct animal studies on the influence of this compound on muscle energy metabolism are not well-documented. However, studies on related compounds provide some insight. For instance, research in pigs supplemented with creatine monohydrate showed an increase in muscle phosphocreatine concentration. davidpublisher.com Human studies on creatine malate have suggested an ergogenic effect similar to that of creatine monohydrate. researchgate.net It is theorized that the malate component could enhance endurance by supporting the Krebs cycle during anaerobic conditions. ostrovit.comresearchgate.net
A study involving sprinters and long-distance runners did utilize creatine malate, noting its potential role in energy metabolism within muscle cells. researchgate.net However, specific data from animal models detailing changes in muscle ATP, phosphocreatine, and lactate (B86563) levels following this compound administration is needed for a complete mechanistic understanding.
There is a significant gap in the literature regarding animal studies on the specific effects of this compound on the bioenergetics of organs like the liver and brain.
Research on the individual components has been conducted. For example, oral creatine supplementation has demonstrated neuroprotective effects in animal models of Huntington's disease, which is linked to its ability to counteract ATP depletion in the brain. nih.gov In the liver, creatine synthesis is a significant metabolic process, and supplementation can influence this pathway. researchgate.net
Molecular and Enzymatic Activity Changes in Response to this compound Administration
This compound, as a compound, is anticipated to dissociate into its constituent parts—creatine and malic acid—upon administration. The subsequent molecular and enzymatic changes are primarily understood through the independent and established roles of these two molecules in cellular metabolism.
Creatine's principal molecular function is central to the cellular energy buffering system, known as the phosphagen or ATP/PCr system. wikipedia.org In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, creatine kinase (CK) catalyzes the reversible transfer of a phosphate (B84403) group from phosphocreatine (PCr) to adenosine (B11128) diphosphate (B83284) (ADP), rapidly regenerating adenosine triphosphate (ATP). wikipedia.orgresearchgate.net Preclinical studies focusing on creatine supplementation consistently demonstrate an expansion of the intramuscular creatine and phosphocreatine pool. nih.govnih.gov This expansion enhances the capacity for ATP resynthesis, which is critical during high-intensity, short-duration activities. wikipedia.orgresearchgate.net Animal models of creatine deficiency show that a lack of creatine leads to reduced ATP levels and an increase in mitochondrial respiration, underscoring creatine's role in metabolic regulation. nih.gov
Malate, the other component, is a key intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway in cellular respiration that occurs within the mitochondria. mdpi.com Malate dehydrogenase catalyzes the conversion of malate to oxaloacetate, a process that generates NADH, which then donates electrons to the electron transport chain for ATP production. nih.gov The presence of malate can therefore support mitochondrial respiration and energy production. portlandpress.com Some preclinical research suggests that malate itself plays a role in energy metabolism, transporting the products of glucose breakdown into the mitochondria. ostrovit.com
While direct preclinical studies on the specific enzymatic response to this compound are scarce, the combined action of its components suggests a dual benefit for cellular energetics. The creatine moiety increases the phosphocreatine pool for rapid, anaerobic ATP regeneration, while the malate moiety can enter the TCA cycle to support aerobic ATP production. ostrovit.comostrovit.com
Comparative Biochemical Efficacy and Bioavailability Studies in Preclinical Models
Limited preclinical data exists that directly compares this compound to other creatine forms. Most comparative research has been conducted on creatine monohydrate versus other salts like creatine pyruvate (B1213749) or creatine citrate (B86180).
The delivery of creatine to target tissues like skeletal muscle and the brain is mediated by a specific, sodium-dependent creatine transporter (CrT; SLC6A8). wikipedia.orgnih.gov The bioavailability of oral creatine monohydrate is generally considered high, with studies indicating that nearly all of an ingested dose is either taken up by tissues or excreted. nih.gov The primary goal of alternative creatine forms, such as this compound, is often to enhance solubility or absorption, potentially leading to greater tissue uptake. ostrovit.comresearchgate.net
Preclinical studies using Caco-2 cell monolayers, an in-vitro model for intestinal absorption, have been used to assess the permeability of various creatine salts. researchgate.net While some creatine salts showed no significant difference in permeability compared to creatine monohydrate, the enhanced aqueous solubility of salts is hypothesized to improve oral bioavailability. nih.govresearchgate.net
Malate delivery is also a factor, as it is an important substrate for the TCA cycle. mdpi.comportlandpress.com Preclinical research in various animal models has shown that metabolic profiles, including malate levels, can be altered in response to physiological stress or disease, correlating with changes in inflammatory and energy pathways. mdpi.com The delivery of malate from this compound could theoretically support mitochondrial function by providing a direct substrate for the TCA cycle, although specific preclinical trials tracing malate from this compound to the mitochondria are not widely documented.
The efficacy of any creatine supplement is largely determined by its ability to increase and maintain elevated concentrations of creatine within the muscle. Creatine monohydrate supplementation in animal and human studies has been consistently shown to increase intramuscular creatine stores by 15-40%. nih.gov The body's creatine pool in a 70 kg male is estimated to be around 120-140 g, with 95% located in skeletal muscle. nih.gov
Direct preclinical comparisons of intramuscular retention between this compound and other forms are not well documented. However, studies comparing other creatine salts provide some insight. For instance, one study involving human subjects found that creatine pyruvate led to higher peak plasma concentrations of creatine compared to creatine monohydrate, though the physiological significance of this for muscle retention was not fully established. researchgate.net Another study comparing creatine monohydrate, liquid creatine, and a placebo found that only creatine monohydrate significantly increased muscle free creatine content. nih.gov
The International Society of Sports Nutrition has stated that claims of different creatine forms resulting in greater muscle uptake than creatine monohydrate are currently unfounded. nih.gov Most studies indicate that other forms have less physiological impact on intramuscular creatine stores compared to an equivalent dose of creatine monohydrate. nih.gov
Table 1: Illustrative Comparison of Creatine Forms from Preclinical & Human Studies
| Creatine Form | Key Preclinical/Biochemical Finding | Reference |
| Creatine Monohydrate | Considered the standard; consistently shown to increase muscle creatine by 15-40%. nih.gov | nih.govnih.gov |
| Creatine Pyruvate | Resulted in 17% higher peak plasma concentration vs. monohydrate in one human study. researchgate.net | researchgate.net |
| Creatine Citrate | Shows 1.55-fold better solubility in water than monohydrate. nih.gov | nih.gov |
| Creatine Ethyl Ester | Preclinical models suggest it degrades to creatinine (B1669602) and is not effective at increasing muscle creatine. science.gov | science.gov |
| This compound | Hypothesized to have improved solubility and provide malate for the TCA cycle. ostrovit.comostrovit.com | ostrovit.comostrovit.com |
Preclinical studies on creatine monohydrate have demonstrated clear metabolic benefits. In animal models of muscular dystrophy, creatine supplementation has been shown to reduce inflammatory infiltrates, preserve intramuscular glycogen, and decrease tissue fibrosis, suggesting it can mitigate pathological aspects of the disease. mdpi.com In models of neurodegenerative diseases, creatine administration has shown neuroprotective effects, attributed to the expansion of the phosphocreatine pool and improved cellular bioenergetics. researchgate.netnih.gov
Animal models with creatine transporter deficiency exhibit increased whole-body energy expenditure and altered cellular metabolism, confirming the critical role of creatine in maintaining metabolic homeostasis. nih.govresearchgate.net Conversely, supplementing animals with creatine can increase the levels of insulin-like growth factor-1 (IGF-1) in muscle, which is correlated with increased lean mass. nih.gov
Advanced Analytical and Methodological Approaches for Dicreatine Malate Research
Quantitative Determination of Dicreatine Malate (B86768) and its Metabolic Products
Accurate quantification of dicreatine malate and its breakdown products—creatine (B1669601) and malate—is fundamental to understanding its pharmacokinetics and metabolic effects. This involves separating these molecules from complex biological samples and measuring their concentrations.
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the quantitative analysis of creatine and its related compounds. nih.govnih.gov HPLC methods separate components in a mixture based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). dyadlabs.com For creatine analysis, reversed-phase columns, such as the C18 column, are commonly employed. nih.govnih.gov
An isocratic ion-pair reversed-phase HPLC assay can be used for the rapid measurement of creatine compounds in tissue extracts. nih.gov In this approach, a mobile phase containing specific salts, like potassium phosphate (B84403) monobasic or ammonium (B1175870) sulfate, is used to achieve separation. nih.govresearchgate.net Detection is often accomplished using an ultraviolet (UV) spectrophotometer, typically set at a wavelength around 205-206 nm, where creatine absorbs light. nih.govresearchgate.net These methods are validated to ensure linearity, accuracy, and precision over a range of concentrations relevant for research applications. researchgate.net A simple and sensitive LC method with UV detection was developed for the simultaneous determination of creatine and its byproduct, creatinine (B1669602), in various formulations. researchgate.net
The table below summarizes parameters from a reported HPLC method for creatine analysis.
| Parameter | Specification | Source |
| Technique | Isocratic Reversed-Phase HPLC | nih.gov |
| Column | C18 | nih.gov |
| Mobile Phase | Potassium Phosphate Monobasic (pH 4) | nih.gov |
| Lower Limit of Quantification (Plasma) | 5 mg/L | nih.gov |
| Lower Limit of Quantification (Saline) | 1 mg/L | nih.gov |
| Relative Standard Deviation (RSD) | < 6% | nih.gov |
| Accuracy | < 12% | nih.gov |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the highly sensitive and specific identification and quantification of molecules. mdpi.com When coupled with liquid chromatography (LC-MS or LC-MS/MS), it becomes an exceptionally robust tool for analyzing metabolites in complex biological matrices like blood serum or tissue homogenates. google.com This hyphenated technique addresses the limitations of UV detection by providing structural confirmation, which is crucial for distinguishing between compounds with similar chemical properties. acs.org
For the analysis of creatine and its metabolites, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method combined with electrospray ionization (ESI) can be developed. The initial LC stage separates creatine from other molecules in the sample. The separated compounds are then ionized (e.g., via ESI) and enter the mass spectrometer. In a tandem MS (MS/MS) setup, a specific ion corresponding to the target molecule (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process provides a unique "fingerprint" for the molecule, ensuring highly accurate quantification. diva-portal.org The "dilute-and-shoot" approach is a sample preparation method in mass spectrometry-based metabolomics where the sample is simply diluted and injected directly, streamlining analysis for large cohort studies. mdpi.com
The following table details parameters from a validated LC-MS/MS method for creatine and creatinine.
| Parameter | Specification | Source |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | |
| Ionization | Electrospray Ionization (ESI) | |
| LC Column | Gemini® C6-Phenyl | |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and methanol | |
| Linear Range | 0.5–200 µg/mL | |
| Limit of Quantification (LOQ) | 0.5 µg/mL | |
| Accuracy (Recovery) | 96.23–102.75% |
Developing a specific research assay for this compound involves leveraging the principles of LC and MS to simultaneously or separately quantify its constituent parts: creatine and malate. Since this compound is a salt, it is expected to dissociate into creatine and malate ions in an aqueous environment like biological fluids. Therefore, the assay must be able to accurately measure the concentration of each component.
The development process includes:
Method Optimization: Fine-tuning the LC mobile phase composition and gradient to achieve optimal separation of creatine, creatinine, and malate from other endogenous compounds in the sample matrix (e.g., plasma, muscle tissue).
MS Parameter Tuning: Optimizing the ESI and MS/MS parameters (e.g., collision energy) for each compound to maximize sensitivity and specificity.
Standard Curve Generation: Preparing a series of standards with known concentrations of creatine and malate to establish calibration curves. These curves are essential for converting the measured signal intensity into an absolute concentration. researchgate.net
Assay Validation: Rigorously testing the assay for key performance characteristics, including linearity, accuracy, precision (both within-day and between-day), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govresearchgate.net
Matrix Effect Evaluation: Assessing whether other substances in the biological sample interfere with the ionization of the target analytes, a phenomenon known as the matrix effect, and implementing strategies to mitigate it. google.com
Enzymatic methods, which may utilize enzymes like malate dehydrogenase, can also be employed for the determination of specific components. researchgate.net The successful development of such an assay allows researchers to conduct detailed pharmacokinetic studies and metabolic analyses.
Mass Spectrometry (MS) Techniques for Identification and Quantification in Complex Biological Matrices
Imaging Techniques for In Vivo Metabolic Assessment
In vivo imaging techniques offer a non-invasive window into the metabolic processes occurring within a living organism. These methods can track the uptake and metabolic fate of this compound's components in real-time, providing spatial and temporal information that is unattainable through analysis of collected samples alone.
Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique, often used in conjunction with Magnetic Resonance Imaging (MRI), that can identify and quantify biochemicals (metabolites) in a specific volume of tissue (a "voxel"). wikipedia.org Proton MRS (¹H-MRS) detects signals from hydrogen nuclei, allowing for the measurement of several key metabolites involved in energy metabolism, including creatine. wikipedia.orgresearchgate.net
Creatine has a prominent and recognizable resonance peak in the ¹H-MRS spectrum at 3.0 parts per million (ppm), making it a reliable marker for metabolic studies in tissues like the brain and muscle. wikipedia.orgradiopaedia.org The area under this peak is directly proportional to the concentration of creatine. nih.gov Consequently, MRS can be used to non-invasively monitor changes in the total creatine pool in response to supplementation. While direct detection of malate with MRS is challenging due to its typically low concentration and signal overlap with other metabolites, MRS can provide insights into the activity of the Krebs cycle, where malate is an intermediate, by measuring other related metabolites like glutamate (B1630785) and glutamine. wikipedia.orgbruker.com
The table below lists key metabolites detectable by ¹H-MRS and their chemical shift.
| Metabolite | Chemical Shift (ppm) | Biological Relevance | Source |
| N-acetylaspartate (NAA) | 2.0 | Neuronal marker | radiopaedia.org |
| Glutamate/Glutamine (Glx) | 2.2-2.4 | Neurotransmission, energy metabolism | radiopaedia.org |
| Creatine (Cr) | 3.0 | Energy metabolism | radiopaedia.org |
| Choline (Cho) | 3.2 | Cell membrane turnover | radiopaedia.org |
| myo-Inositol (mI) | 3.5 | Glial cell marker, osmolyte | radiopaedia.org |
| Lactate (B86563) (Lac) | 1.33 | Glycolysis, anaerobic metabolism | radiopaedia.org |
Deuterium (B1214612) Metabolic Imaging (DMI) is an innovative MR-based technique that maps metabolic pathways non-invasively by tracking the fate of substrates labeled with deuterium (²H), a non-radioactive (stable) isotope of hydrogen. The low natural abundance of deuterium in the body means that administering a ²H-labeled compound results in a strong, background-free signal from the substrate and its downstream metabolic products. nih.gov
In the context of this compound research, DMI offers a powerful approach to assess metabolic fluxes in preclinical models. While specific DMI studies on this compound have not been published, the methodology can be readily applied. For instance, by synthesizing this compound with a deuterium-labeled creatine moiety, researchers could:
Visualize its uptake into tissues like the brain or muscle.
Track its conversion to and from phosphocreatine (B42189), providing a direct measure of creatine kinase activity and energy turnover.
Quantify the rate of metabolic pathways involving creatine.
Similarly, using deuterium-labeled malate would allow for the direct probing of the Krebs cycle. nih.gov DMI can distinguish between the labeled substrate and its metabolic products, such as glutamate and lactate, creating detailed metabolic maps. This technique provides superior spatial resolution compared to some other methods and can create metabolic maps for both oxidative and non-oxidative pathways. nih.gov
The general workflow for a DMI study is outlined below.
| Step | Description | Source |
| 1. Substrate Administration | A deuterium-labeled substrate (e.g., ²H-creatine or ²H-malate) is administered, often via intravenous infusion or oral intake. | |
| 2. Metabolism Period | A waiting period (e.g., 30-90 minutes) allows the substrate to be taken up by tissues and metabolized into downstream products. | |
| 3. Data Acquisition | A 3D MR Spectroscopic Imaging (MRSI) study is performed, tuned to the deuterium frequency, to capture the spectral signature from each spatial location. | |
| 4. Data Processing | The deuterium spectra are quantified at each location to generate separate 3D maps of the labeled substrate and its various metabolic products. |
Magnetic Resonance Spectroscopy (MRS) for Creatine and Malate Metabolite Profiling
Biosensor Technologies for Real-time Metabolite Monitoring
The investigation of this compound's metabolic fate requires sophisticated tools capable of tracking its constituent parts, creatine and malate, within complex biological environments. Real-time monitoring of metabolite dynamics offers a significant advantage over traditional endpoint measurements, providing a clearer picture of metabolic fluxes. Biosensor technologies, particularly those employing fluorescence, have emerged as a powerful approach for the dynamic and non-destructive analysis of specific metabolites like malate in vitro and within living cells.
Development of Malate-Sensitive Fluorescent Biosensors for In Vitro and Cellular Studies
A significant advancement in real-time metabolite analysis has been the engineering of genetically encoded, protein-based fluorescent biosensors. mdpi.com These sensors are designed to report changes in the concentration of a specific analyte, such as malate, by modulating their fluorescent properties. researchgate.net
One such recently developed tool is a highly specific, genetically encoded, protein-based fluorescent biosensor for malate, which has been named "Malon". mdpi.commst.edu This biosensor was engineered through the structure-based mutagenesis of a bacterial sensing protein. nih.gov The design links a malate-responsive Cache domain (DcuS) to a green fluorescent protein (GFP). researchgate.net The binding of malate to the sensing domain induces a conformational change that alters the environment of the GFP's chromophore, leading to a measurable increase in fluorescence. researchgate.netosf.io
The development process involves creating and screening libraries of sensor variants to optimize key characteristics. acs.org Researchers have successfully designed GFP-based biosensors for malate with varied sensitivity and specificity. mdpi.com In vitro characterization of these biosensors is crucial to determine their performance. For instance, the Malon biosensor demonstrates high specificity for malate over other Krebs cycle intermediates and exhibits a significant increase in fluorescence upon binding to its target. researchgate.net This specificity is essential for accurately tracking malate without interference from structurally similar molecules.
These biosensors are designed to be functional under physiological conditions. mdpi.com For example, the Malon sensor is effective across a broad pH range, although its signal change is highest between pH 5 and 6, and it remains consistent from pH 7 to 11. mdpi.com Such characteristics make it a versatile tool for a variety of in vitro and cellular research applications. mdpi.com The development of these tools provides a foundational technology for future studies in eukaryotic systems, which could expand their utility in metabolic research concerning compounds like this compound. mdpi.com
| Feature | Description | Source |
| Biosensor Name | Malon | mdpi.comresearchgate.net |
| Sensor Type | Genetically encoded, protein-based fluorescent biosensor | mst.edunih.gov |
| Mechanism | Malate binding to a DcuS Cache domain induces a conformational change in a linked GFP, modulating its fluorescence. | researchgate.net |
| Specificity | High specificity for malate compared to other Krebs cycle intermediates. | researchgate.net |
| Output | Increased fluorescence intensity upon malate binding. | mdpi.com |
| Operational pH | Functional across a wide pH range (4-11), with optimal signal change at pH 5-6 and consistency at pH 7-11. | mdpi.com |
Application of Biosensors for Dynamic Assessment of Metabolic Changes in Biological Systems
The utility of malate-sensitive fluorescent biosensors extends beyond simple detection to the dynamic assessment of metabolic processes in various biological systems. mst.edu These tools allow researchers to visualize the real-time activity of enzymes that produce or consume malate. mdpi.com For example, by co-incubating the Malon sensor with the enzyme fumarase and its substrate fumarate (B1241708), scientists can monitor the rate of malate production as it happens. mdpi.comresearchgate.net Similarly, the activity of malate dehydrogenase, which converts malate to oxaloacetate, can be assessed by observing the decrease in the malate-dependent fluorescent signal. researchgate.net
A key application of these biosensors is the real-time monitoring of metabolite concentrations within living cells. researchgate.net Researchers have successfully incorporated the Malon biosensor into bacterial cells, such as E. coli, to analyze intracellular malate levels. mdpi.comnih.gov This allows for the study of metabolic pathway dynamics, such as the tricarboxylic acid (TCA) cycle, in response to genetic or environmental perturbations. mdpi.comacs.org The ability to monitor these changes at the single-cell level provides insights that are often missed by bulk measurement techniques which average the metabolic state of a large population of cells.
Furthermore, these biosensors can be integrated into other materials to create novel sensing platforms. For instance, the Malon sensor has been embedded within redox polymer hydrogels on electrodes. mdpi.comresearchgate.net This creates a "living material" capable of sensing malate in its surrounding environment, which has potential applications in bioelectronic devices and for monitoring enzymatic cascades in biomaterials. mdpi.comnih.gov The dynamic nature of these biosensors makes them invaluable for studying the metabolic impact of compounds like this compound, as they can track the concentration changes of the malate component over time within cellular and subcellular compartments. acs.org
| Application Area | Specific Use Case | Key Findings | Source |
| In Vitro Enzyme Assays | Monitoring the conversion of fumarate to malate by fumarase. | Real-time visualization of enzyme activity through increasing fluorescence. | mdpi.comresearchgate.net |
| Assessing malate consumption by malate dehydrogenase. | Dynamic tracking of the enzymatic reaction by observing changes in the biosensor's signal. | researchgate.net | |
| Living Cell Analysis | Measuring intracellular malate concentrations in E. coli. | Enabled analysis of malate levels in living systems, providing a tool for metabolic engineering. | mdpi.comnih.gov |
| Biomaterial Integration | Incorporation of the Malon biosensor into hydrogels on electrodes. | Created a malate-sensing material, demonstrating potential for bioelectronic applications. | mdpi.comresearchgate.net |
| Metabolic Pathway Monitoring | Studying the tricarboxylic acid (TCA) cycle. | Provides a tool to visualize and quantify a key intermediate of central carbon metabolism in real time. | mdpi.comacs.org |
Q & A
Q. How can researchers formulate a PICOT framework to investigate Dicreatine Malate's effects on muscle performance in clinical trials?
Methodological Answer: Define:
- P opulation: Target cohort (e.g., athletes aged 18–35).
- I ntervention: this compound dosage (e.g., 3 g/day).
- C omparison: Placebo or standard creatine monohydrate.
- O utcome: Muscle strength (e.g., 1RM bench press).
- T ime: 8-week intervention. This structure ensures specificity and comparability across studies .
Q. What methodologies are critical for standardizing this compound administration in preclinical studies?
Methodological Answer: Use isocaloric controls to isolate malate-specific effects. Measure plasma creatine and malate levels via HPLC post-administration. Include crossover designs to account for inter-subject variability .
How should researchers design questionnaires to assess confounding variables (e.g., diet, training load) in this compound trials?
Methodological Answer: Use validated scales (e.g., 24-hour dietary recalls, Borg RPE scale) with closed-ended questions for quantitative analysis. Pilot-test for clarity and revise ambiguous items (e.g., "training intensity" definitions) .
Advanced Research Questions
Q. How can conflicting data on this compound's bioavailability be reconciled across pharmacokinetic studies?
Methodological Answer: Conduct sensitivity analyses comparing absorption rates under varying gastric pH conditions. Use compartmental modeling to differentiate malate vs. creatine uptake kinetics. Validate with stable isotope tracers .
Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound trials?
Methodological Answer: Apply polynomial regression or segmented linear models. Use AIC/BIC criteria to compare model fit. Stratify analysis by covariates like baseline creatine levels .
Q. How do genetic polymorphisms (e.g., SLC6A8 variants) influence inter-individual responses to this compound?
Methodological Answer: Perform GWAS on trial participants, correlating SNPs with outcomes (e.g., muscle phosphocreatine resynthesis). Control for population stratification using PCA. Replicate findings in independent cohorts .
Q. What ethical considerations arise in long-term safety studies of this compound in vulnerable populations (e.g., adolescents)?
Methodological Answer: Implement DSMB oversight, prioritize assent/consent protocols, and monitor renal biomarkers (e.g., serum creatinine, GFR). Use adaptive designs to terminate arms showing adverse trends .
Data Analysis & Interpretation
Q. How should researchers address missing data in longitudinal studies of this compound's ergogenic effects?
Methodological Answer: Apply multiple imputation with chained equations (MICE) or pattern-mixture models. Conduct sensitivity analyses comparing complete-case vs. imputed datasets .
Q. What meta-analytic strategies mitigate bias when synthesizing studies with heterogeneous this compound formulations?
Methodological Answer: Use subgroup meta-analysis stratified by malate:creatine ratios. Apply GRADE criteria to assess evidence quality. Report publication bias via contour-enhanced funnel plots .
Experimental Design
Q. How can in vitro models simulate this compound's synergistic effects with other ergogenic compounds (e.g., beta-alanine)?
Methodological Answer: Co-culture myocytes with hepatocytes to model systemic metabolism. Use factorial designs to test additive vs. synergistic interactions. Measure ATP turnover via fluorescent reporters .
Tables for Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
